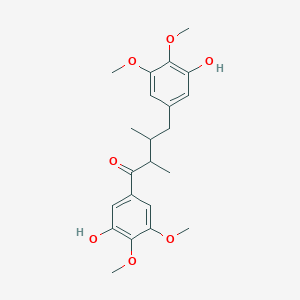
Coccilignan A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coccilignan A is a lignan compound isolated from the roots of Kadsura coccinea, a plant known for its medicinal properties. Lignans are a group of chemical compounds found in plants, known for their diverse biological activities, including anti-inflammatory, anti-tumor, and antioxidant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Coccilignan A typically involves the extraction from the roots of Kadsura coccinea. The process begins with the extraction using solvents such as acetone or ethyl acetate. The extract is then subjected to various chromatographic techniques to isolate this compound .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. The use of advanced chromatographic techniques and solvent extraction methods would be essential for the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Coccilignan A can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized lignan derivatives, while reduction may produce reduced forms of the lignan.
Applications De Recherche Scientifique
Coccilignan A has several scientific research applications, including:
Chemistry: Used as a model compound for studying lignan synthesis and reactivity.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential anti-tumor and anti-cancer activities.
Mécanisme D'action
The mechanism of action of Coccilignan A involves its interaction with various molecular targets and pathways. It is known to inhibit the production of nitric oxide, which plays a role in inflammation and immune response. This inhibition is achieved through the modulation of specific enzymes and signaling pathways involved in nitric oxide synthesis .
Comparaison Avec Des Composés Similaires
Coccilignan A is similar to other lignan compounds such as kadsuralignan H, kadsuralignan I, and kadsuralignan J, which are also isolated from Kadsura coccinea. this compound is unique in its specific structure and biological activities. It has shown distinct anti-inflammatory and anti-tumor properties compared to other lignans .
Similar Compounds
- Kadsuralignan H
- Kadsuralignan I
- Kadsuralignan J
- 14-O-demethyl polysperlignan D
- Kadsurindutin E
These compounds share similar structural features but differ in their specific biological activities and mechanisms of action.
Propriétés
Formule moléculaire |
C22H28O7 |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
1,4-bis(3-hydroxy-4,5-dimethoxyphenyl)-2,3-dimethylbutan-1-one |
InChI |
InChI=1S/C22H28O7/c1-12(7-14-8-16(23)21(28-5)18(9-14)26-3)13(2)20(25)15-10-17(24)22(29-6)19(11-15)27-4/h8-13,23-24H,7H2,1-6H3 |
Clé InChI |
YNQUEIREVNOPNP-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC(=C(C(=C1)OC)OC)O)C(C)C(=O)C2=CC(=C(C(=C2)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



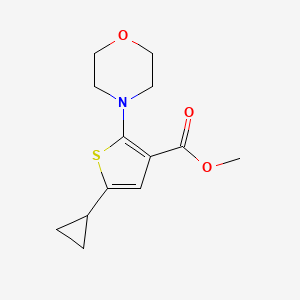
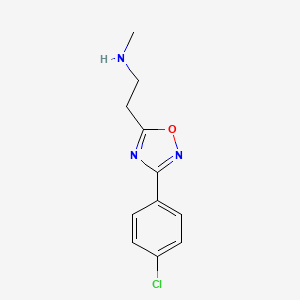
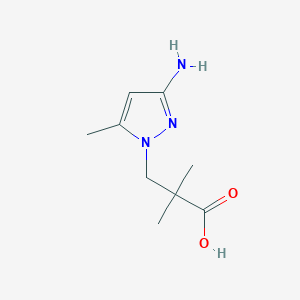
![(2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL](/img/structure/B13058987.png)
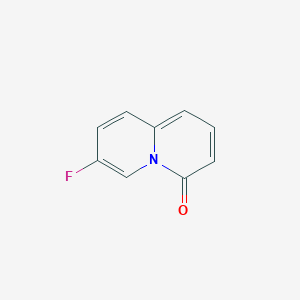
![(1E,3Z)-1-(4-bromophenyl)-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol](/img/structure/B13059006.png)
![2-Mercapto-7-thien-2-yl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-ol hydrate](/img/structure/B13059013.png)
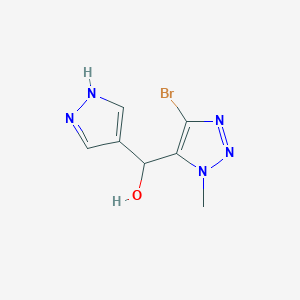

![1-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13059041.png)
![4-((4-Chlorophenyl)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13059057.png)


